4-(4-Bromophenyl)sulfonylbenzohydrazide
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Overview
Description
4-(4-Bromophenyl)sulfonylbenzohydrazide is a chemical compound with the molecular formula C13H11BrN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromobenzene sulfonyl group attached to a benzohydrazide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfonylbenzohydrazide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfonylbenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Condensation Reactions: The reactions are usually performed in the presence of an acid catalyst, such as acetic acid.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrazones .
Scientific Research Applications
4-(4-Bromophenyl)sulfonylbenzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Bromophenyl)sulfonylbenzohydrazide.
4-Bromobenzenesulfonamide: A compound with similar structural features but different reactivity and applications.
4-Bromobenzenesulfonyl hydrazine: Another related compound with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the bromobenzene sulfonyl and benzohydrazide groups, which confer specific reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNOFKDLSSNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540629 |
Source
|
Record name | 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-09-9 |
Source
|
Record name | 4-(4-Bromobenzene-1-sulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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